(Rac)-IBT6A

Descripción

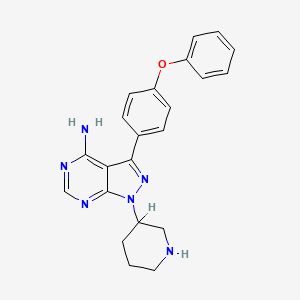

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-phenoxyphenyl)-1-piperidin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSQYTDPBDNDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Rac)-IBT6A: A Technical Guide for Researchers and Drug Development Professionals

Introduction

(Rac)-IBT6A is a racemic small molecule that has garnered attention within the scientific community due to its close structural relationship with the potent and clinically significant Bruton's tyrosine kinase (Btk) inhibitor, Ibrutinib. As an impurity and stereoisomer of a key intermediate in the synthesis of Ibrutinib, a thorough understanding of its chemical properties and biological activity is crucial for researchers in the fields of medicinal chemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, biological activity, and relevant experimental protocols.

Chemical Structure and Properties

This compound is the racemic form of IBT6A. Its chemical structure is characterized by a pyrazolopyrimidine core linked to a phenoxyphenyl group and a piperidine ring.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one and 1-((S)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one | Inferred from structure |

| CAS Number | 1412418-47-3 | [1] |

| Chemical Formula | C22H22N6O | [1] |

| Molecular Weight | 386.45 g/mol | [1] |

| SMILES String | C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | [1] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in DMSO | [3] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Storage | Store at -20°C for long-term stability.[4] |

A hydrochloride salt of this compound is also commercially available.

Table 2: Chemical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 1807619-60-8 | [5] |

| Chemical Formula | C22H23ClN6O | [5] |

| Molecular Weight | 422.91 g/mol | [5] |

Biological Activity and Mechanism of Action

This compound is intrinsically linked to the biological activity of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (Btk). Btk is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.

IBT6A, the individual enantiomer of which this compound is the racemate, has been identified as a potent Btk inhibitor with an IC50 of 0.5 nM, identical to that of Ibrutinib.[2][3][6][7] This indicates that this compound is expected to exhibit significant inhibitory activity against Btk.

Bruton's Tyrosine Kinase (Btk) Signaling Pathway

The B-cell receptor signaling cascade is initiated upon antigen binding, leading to the activation of a series of downstream kinases, with Btk being a central player. Activated Btk phosphorylates phospholipase C gamma 2 (PLCγ2), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to the activation of transcription factors such as NF-κB and NFAT, promoting B-cell survival and proliferation. By inhibiting Btk, this compound can block these downstream signaling events.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound's biological activity.

Btk Kinase Assay (In Vitro)

This protocol is designed to determine the in vitro inhibitory activity of this compound against Btk. A common method is a luminescence-based kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

-

Recombinant human Btk enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White opaque 96-well or 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in kinase buffer from the DMSO stock. Include a DMSO-only control.

-

Kinase Reaction:

-

Add kinase buffer to each well of the plate.

-

Add the this compound dilutions or DMSO control to the appropriate wells.

-

Add the Btk enzyme to all wells except for the no-enzyme control.

-

Incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of Btk inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Btk Inhibition Assay

This protocol assesses the ability of this compound to inhibit Btk activity within a cellular context. This is often measured by quantifying the phosphorylation of a downstream Btk substrate, such as PLCγ2.

Materials:

-

A suitable B-cell line (e.g., Ramos, TMD8)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

B-cell receptor agonist (e.g., anti-IgM antibody)

-

Lysis buffer

-

Primary antibodies (e.g., anti-phospho-PLCγ2, anti-total-PLCγ2, anti-Btk)

-

Secondary antibodies (horseradish peroxidase-conjugated)

-

Western blot reagents and equipment

-

Flow cytometer (optional, for measuring intracellular phospho-Btk)

Procedure:

-

Cell Treatment:

-

Plate B-cells in appropriate culture medium.

-

Treat cells with various concentrations of this compound or DMSO control for a specified time (e.g., 1-2 hours).

-

-

BCR Stimulation:

-

Stimulate the B-cell receptor by adding an agonist (e.g., anti-IgM) for a short period (e.g., 5-15 minutes).

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Western Blotting:

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-PLCγ2 and total PLCγ2 (as a loading control).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-PLCγ2 and normalize to total PLCγ2.

-

Calculate the percentage of inhibition of PLCγ2 phosphorylation for each this compound concentration relative to the stimulated DMSO control.

-

Determine the IC50 value.

-

Conclusion

This compound is a racemic compound of significant interest due to its identity as an impurity of Ibrutinib and its potent Btk inhibitory activity. This guide provides essential information for researchers and professionals working with this molecule, summarizing its chemical and physical properties, detailing its mechanism of action within the Btk signaling pathway, and providing comprehensive experimental protocols for its biological characterization. A thorough understanding of this compound is vital for quality control in the manufacturing of Ibrutinib and for further research into the structure-activity relationships of Btk inhibitors.

References

- 1. This compound | 1412418-47-3 | MGC41847 | Biosynth [biosynth.com]

- 2. IBT6A | CymitQuimica [cymitquimica.com]

- 3. IBT6A | BTK | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound hydrochloride 1807619-60-8 | MCE [medchemexpress.cn]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to (Rac)-IBT6A

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of (Rac)-IBT6A based on publicly available data. This compound is primarily documented as a racemic impurity of the drug Ibrutinib. As such, direct experimental data on its biological activity is limited. The information presented herein is contextualized through its relationship with Ibrutinib and its therapeutic target, Bruton's tyrosine kinase (Btk).

Introduction

This compound is the racemic form of IBT6A, a known impurity and synthetic precursor related to Ibrutinib.[1] Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (Btk), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[2][3] The BCR pathway is fundamental for B-cell proliferation, differentiation, and survival.[1][4] Given its structural relationship to Ibrutinib, this compound is a compound of interest for researchers studying Btk inhibition, developing related chemical probes, or investigating the impurity profile of Ibrutinib.[5] One vendor also describes IBT6A as a reactive molecule with potential activity against tyrosine kinases, suggesting its utility as a diagnostic tool in cancer research.[6]

Chemical and Physical Data

Quantitative data for this compound and its hydrochloride salt are summarized below. This information is aggregated from chemical supplier databases.

| Identifier | This compound | This compound hydrochloride |

| CAS Number | 1412418-47-3[6] | 1807619-60-8[2] |

| Molecular Formula | C₂₂H₂₂N₆O[6] | C₂₂H₂₃ClN₆O[2] |

| Molecular Weight | 386.45 g/mol [3][6] | 422.91 g/mol [2] |

| SMILES | C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N[6] | Not Available |

| Synonyms | Btk inhibitor 1[3] | (Rac)-Ibrutinib impurity |

Biological Context: The B-Cell Receptor (BCR) Signaling Pathway

To understand the potential biological significance of this compound, it is essential to examine the pathway targeted by its parent compound, Ibrutinib. Btk is a non-receptor tyrosine kinase that acts as a crucial downstream mediator of the B-cell receptor.[1] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell activation, proliferation, and differentiation.[4][6] Ibrutinib covalently binds to a cysteine residue (Cys481) in the active site of Btk, leading to irreversible inhibition and blockade of this pathway.[2][3] This mechanism is central to its efficacy in treating B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma.[3]

Quantitative Biological Data

No direct quantitative biological data for this compound has been found in the public domain. However, the activity of Ibrutinib provides a critical benchmark for any potential Btk-inhibitory action of this compound.

| Compound | Target | Assay Type | IC₅₀ | Reference |

| Ibrutinib | Btk | Kinase Assay | 0.5 nM | [5] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Key Experimental Protocols

To characterize the biological activity of this compound, a series of standard assays would be required. Below are detailed methodologies for key experiments.

This assay quantifies the kinase activity of Btk by measuring the amount of ADP produced in the phosphorylation reaction.

Principle: The assay is performed in two steps. First, the Btk kinase reaction is performed. After incubation, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. The light output is proportional to the ADP concentration and thus the kinase activity.

Materials:

-

Recombinant human Btk enzyme

-

Poly-(Glu,Tyr 4:1) peptide substrate

-

ATP solution

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/ml BSA; 50 µM DTT)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare Reagents: Thaw all reagents. Prepare serial dilutions of this compound in kinase assay buffer with a final DMSO concentration ≤1%.

-

Reaction Setup: To each well of a 96-well plate, add:

-

5 µL of test compound (this compound) or vehicle control (DMSO).

-

10 µL of a master mix containing Btk enzyme and substrate in 1x Kinase Assay Buffer.

-

-

Initiate Reaction: Add 10 µL of ATP solution to each well to start the reaction. The final volume should be 25 µL.

-

Incubation: Shake the plate gently and incubate at 30°C for 60 minutes.

-

Terminate Reaction: Add 25 µL of ADP-Glo™ Reagent to each well. Shake the plate and incubate at room temperature for 40 minutes.

-

Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. Shake the plate and incubate at room temperature for 30-60 minutes in the dark.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Analysis: Calculate the percent inhibition of Btk activity for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

This assay assesses the effect of this compound on the metabolic activity of a cell line, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Materials:

-

B-cell lymphoma cell line (e.g., TMD8, Ramos)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)

-

Sterile 96-well clear flat-bottom plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the appropriate wells (final volume 200 µL). Include vehicle control (DMSO) and medium-only blank wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium. Add 150 µL of solubilization solution to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background.

-

Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Visualized Workflows

A logical workflow for the initial characterization of this compound is crucial for systematic evaluation.

Conclusion and Future Directions

This compound is a racemic compound primarily known as an impurity of the Btk inhibitor Ibrutinib. While direct biological data is scarce, its structural similarity to Ibrutinib warrants investigation into its potential effects on Btk and the BCR signaling pathway. The protocols and workflows outlined in this guide provide a comprehensive framework for researchers to systematically characterize the biochemical and cellular activities of this compound. Future studies should focus on performing in vitro kinase profiling to determine its selectivity, elucidating the specific activity of its individual enantiomers, and exploring its potential as a chemical probe or a reference standard in pharmaceutical analysis.

References

- 1. cusabio.com [cusabio.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Ibrutinib - Wikipedia [en.wikipedia.org]

- 4. B Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

(Rac)-IBT6A and Ibrutinib: A Technical Guide to Their Core Relationship

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has revolutionized the treatment of various B-cell malignancies.[1][2][3] Its development and synthesis are subjects of significant interest within the scientific community. A key aspect of Ibrutinib's chemistry is its relationship to (Rac)-IBT6A. This technical guide provides an in-depth exploration of this relationship, detailing their chemical properties, biological activities, and the synthetic pathway that connects them. The information is presented to aid researchers and professionals in drug development in understanding the nuances of these compounds.

Chemical Identity and Stereochemistry

This compound is the racemic form of 1-((3R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one, a crucial intermediate and a potent BTK inhibitor in its own right. Ibrutinib is the specific, therapeutically active (R)-enantiomer of this compound. The designation "(Rac)" signifies a 1:1 mixture of the (R) and (S) enantiomers.

The stereochemistry at the 3-position of the piperidine ring is the defining difference between Ibrutinib and its enantiomeric counterpart. This chirality is critical for the molecule's interaction with the BTK active site.

Comparative Biological Activity

Both Ibrutinib and the racemic mixture, IBT6A, exhibit potent inhibition of BTK. Quantitative data reveals a striking similarity in their in-vitro activity against the primary target.

Table 1: Comparative Potency against BTK

| Compound | Target | IC50 (nM) |

| Ibrutinib | BTK | 0.5 |

| This compound | BTK | 0.5 |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

The identical IC50 values strongly suggest that the (R)-enantiomer (Ibrutinib) is responsible for the entirety of the BTK inhibitory activity in the racemic mixture. The (S)-enantiomer is presumed to be significantly less active or inactive against BTK. The selection of the (R)-enantiomer for clinical development was likely driven by the desire to administer a single, active stereoisomer, thereby avoiding potential off-target effects and metabolic complexities associated with the inactive enantiomer.[3][4]

Kinase Selectivity and Off-Target Profile

While Ibrutinib is a potent BTK inhibitor, it also interacts with other kinases, leading to off-target effects. This lack of complete selectivity is a key characteristic that has driven the development of second-generation BTK inhibitors with improved safety profiles.[5] Ibrutinib's off-target activity is attributed to its interaction with other kinases that have a cysteine residue in a homologous position to Cys481 in BTK.[1]

Table 2: Kinase Selectivity Profile of Ibrutinib

| Kinase Family | Kinase | IC50 (nM) |

| Tec Family | TEC | 2.1 |

| ITK | 10.7 | |

| BMX | 1.3 | |

| Src Family | BLK | 0.8 |

| LCK | 3.8 | |

| SRC | 20.0 | |

| EGFR Family | EGFR | 7.8 |

| HER2 | 9.4 | |

| JAK Family | JAK3 | 16.0 |

This table presents a selection of key off-target kinases for Ibrutinib and their corresponding IC50 values. The data highlights that while Ibrutinib is most potent against BTK, it exhibits nanomolar to low micromolar activity against several other kinases.[6][7][8][9]

The off-target inhibition, particularly of kinases like TEC, ITK, and EGFR, is believed to contribute to some of the adverse effects observed with Ibrutinib treatment, such as diarrhea, rash, and bleeding.[5][10]

Synthesis and Chiral Resolution

The synthesis of Ibrutinib from this compound is a critical process in its manufacturing. The core challenge lies in the separation of the desired (R)-enantiomer from the (S)-enantiomer. This is typically achieved through chiral resolution of a racemic intermediate.

Logical Relationship and Synthetic Pathway

Caption: Synthetic pathway from racemic precursors to Ibrutinib.

Experimental Protocols

Chiral Separation of this compound Enantiomers (HPLC Method)

A common method for the analytical and preparative separation of Ibrutinib and its (S)-enantiomer is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

-

Column: Chiral-pack-IC (cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel)[11][12]

-

Mobile Phase: A mixture of n-Hexane and ethanol (typically in a 55:45 v/v ratio) with additives like 0.1% Diethylamine and 0.3% Trifluoroacetic acid.[11][12][13]

-

Flow Rate: Approximately 0.9 mL/min.[11]

-

Column Temperature: 30 °C.[11]

-

Injection Volume: 10 µL.[12]

This method achieves baseline separation of the two enantiomers, allowing for their individual quantification and isolation.[11]

BTK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of an inhibitor to a kinase.

-

Reagents:

-

BTK enzyme

-

Eu-anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

-

Test compounds (Ibrutinib, this compound) serially diluted in DMSO

-

Assay buffer

-

-

Procedure:

-

Prepare a 3X solution of the test compounds in the assay buffer.

-

Prepare a 3X mixture of the BTK enzyme and the Eu-anti-tag antibody in the assay buffer.

-

Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer.

-

In a 384-well plate, add 5 µL of the 3X test compound solution.

-

Add 5 µL of the 3X kinase/antibody mixture.

-

Add 5 µL of the 3X tracer solution to initiate the reaction.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a fluorescence plate reader capable of measuring FRET, by exciting at 340 nm and reading emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

-

-

Data Analysis:

-

The FRET signal is proportional to the amount of tracer bound to the kinase.

-

Inhibition of this signal by the test compound is used to calculate the IC50 value.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture: Seed B-cell lymphoma cell lines (e.g., MEC-1, MEC-2) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[14]

-

Treatment: Treat the cells with various concentrations of Ibrutinib or this compound for 48 hours. Include a vehicle control (DMSO).[14][15][16]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control. IC50 values can be calculated from the dose-response curves.

Western Blot for BTK Signaling Pathway

Western blotting is used to detect the phosphorylation status of proteins in the BTK signaling pathway, providing a measure of the inhibitor's effect on cellular signaling.

-

Cell Lysis: Treat B-cell lymphoma cells with Ibrutinib or this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-BTK (Tyr223), total BTK, phospho-PLCγ2 (Tyr1217), total PLCγ2, phospho-ERK, total ERK, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Densitometry can be used to quantify the changes in protein phosphorylation.

Experimental Workflow for Compound Evaluation

Caption: Workflow for the comprehensive evaluation of this compound and Ibrutinib.

Conclusion

This compound serves as both a potent racemic BTK inhibitor and a key precursor in the stereospecific synthesis of Ibrutinib. The therapeutic efficacy of this class of compounds resides almost exclusively in the (R)-enantiomer, Ibrutinib, which highlights the critical role of stereochemistry in drug design and development. While highly effective, Ibrutinib's kinase selectivity profile is not absolute, leading to off-target effects that have spurred the development of more selective second-generation inhibitors. The experimental protocols detailed herein provide a framework for the robust characterization of these and similar kinase inhibitors, from initial potency and selectivity screening to the assessment of their effects in cellular contexts. A thorough understanding of the relationship between racemic precursors and their single-enantiomer active pharmaceutical ingredients is essential for the continued advancement of targeted cancer therapies.

References

- 1. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Selecting the optimal BTK inhibitor therapy in CLL: rationale and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selecting the optimal BTK inhibitor therapy in CLL: rationale and practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ajmc.com [ajmc.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ctppc.org [ctppc.org]

- 13. jetir.org [jetir.org]

- 14. Ibrutinib synergizes with MDM-2 inhibitors in promoting cytotoxicity in B chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Ibr‐7 derivative of ibrutinib exhibits enhanced cytotoxicity against non‐small cell lung cancer cells via targeting of mTORC1/S6 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ibrutinib Modulates Proliferation, Migration, Mitochondrial Homeostasis, and Apoptosis in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Lack of Publicly Available Data on the Biological Activity of (Rac)-IBT6A

An extensive review of scientific literature and publicly available data reveals a significant gap in the understanding of the specific biological activity of (Rac)-IBT6A. While this compound is known as a chemical intermediate and an impurity related to the drug Ibrutinib, there is no direct evidence or published research detailing its pharmacological effects, mechanism of action, or quantitative biological data.

This compound is the racemic form of IBT6A, a known impurity generated during the synthesis of Ibrutinib.[1][2] Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell signaling pathways.[3][4] Ibrutinib itself has a well-defined biological profile, with a half-maximal inhibitory concentration (IC50) of 0.5 nM against BTK.[1][5][6] It is used in the treatment of various B-cell malignancies.[3][4]

In contrast, the biological activity of this compound has not been characterized in the available literature. Chemical suppliers list this compound and its enantiomers for research purposes and for use in the synthesis of other molecules, such as Ibrutinib dimers and adducts.[1][2] However, these commercial listings do not provide any data on its biological effects.

Studies on Ibrutinib impurities have primarily focused on their detection, isolation, and structural elucidation to ensure the quality and safety of the final drug product.[7] These studies do not typically include a comprehensive biological evaluation of each impurity. Therefore, crucial data points such as IC50 or EC50 values, which quantify the potency of a substance, are not available for this compound.

Without primary research data, it is not possible to provide detailed experimental protocols for assessing the biological activity of this compound or to delineate any signaling pathways it may modulate. Any discussion on its potential biological effects would be purely speculative and without scientific basis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tebubio.com [tebubio.com]

- 3. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ibrutinib - Wikipedia [en.wikipedia.org]

- 5. IBT6A | CymitQuimica [cymitquimica.com]

- 6. IBT6A | BTK | TargetMol [targetmol.com]

- 7. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-IBT6A: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

(Rac)-IBT6A, the racemic form of a known impurity of the Bruton's tyrosine kinase (Btk) inhibitor Ibrutinib, is a compound of interest for researchers in oncology and immunology.[1][2][3][4][5][6] As with any small molecule destined for laboratory or preclinical studies, a thorough understanding of its solubility and stability is paramount for accurate experimental design and interpretation of results. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, alongside detailed, generalized protocols for its further characterization.

Core Properties of this compound

This compound is identified as a racemate of IBT6A, which is an impurity of Ibrutinib and a Btk inhibitor with an IC50 of 0.5 nM.[1][7] It is utilized in the synthesis of IBT6A Ibrutinib dimers and adducts.[1][3][4][6]

Solubility Profile

The solubility of a compound is a critical parameter that influences its handling, formulation, and bioavailability. Current data on the solubility of this compound is primarily limited to organic solvents, with dimethyl sulfoxide (DMSO) being the most characterized.

Quantitative Solubility Data

| Solvent | Concentration | Method/Notes |

| DMSO | 25 mg/mL (64.69 mM) | Sonication is recommended.[1] |

| DMSO | 50 mg/mL (129.38 mM) | Requires sonication and warming to 60°C. It is noted that hygroscopic DMSO can significantly impact solubility.[7][8] |

| DMSO | 45 mg/mL (116.44 mM) | Requires sonication. |

| In vivo formulation 1 | ≥ 2.5 mg/mL (6.47 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Results in a suspended solution. |

| In vivo formulation 2 | ≥ 2.5 mg/mL (6.47 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline). Results in a clear solution. |

| In vivo formulation 3 | ≥ 2.5 mg/mL (6.47 mM) | 10% DMSO, 90% Corn Oil. Results in a clear solution. |

Experimental Protocols for Solubility Determination

To further characterize the solubility of this compound, particularly in aqueous media relevant to biological assays, the following standard experimental protocols are recommended.

1. Kinetic Solubility Assay

This high-throughput method is ideal for early-stage drug discovery to quickly assess a compound's solubility.[3][9] It measures the concentration at which a compound, initially dissolved in DMSO, precipitates when diluted into an aqueous buffer.[9][10]

Caption: Workflow for Kinetic Solubility Assay.

Methodology:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, create a serial dilution of the DMSO stock.

-

Add a standardized volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at a specific pH) to each well. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with shaking.[11]

-

Measure the turbidity or light scattering in each well using a nephelometer or plate reader.

-

The kinetic solubility is the highest concentration that does not show significant precipitation. For more precise quantification, the supernatant can be analyzed by HPLC-UV or LC-MS.[12]

2. Thermodynamic Solubility Assay

This method determines the "true" equilibrium solubility of a compound and is crucial for lead optimization and formulation development.[9][13]

Caption: Workflow for Thermodynamic Solubility Assay.

Methodology:

-

Add an excess amount of solid this compound to a vial containing the solvent of interest (e.g., water, PBS at various pH values).

-

Agitate the suspension at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10][12]

-

Separate the undissolved solid from the solution by centrifugation or filtration.

-

Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.[14]

Stability Profile

Understanding the chemical stability of this compound is essential for defining its shelf-life, appropriate storage conditions, and potential degradation pathways.

Recommended Storage Conditions

| Form | Temperature | Duration | Notes |

| Powder | -20°C | 3 years | Keep away from direct sunlight and moisture.[1] |

| In Solvent | -80°C | 1 year | [1] |

Experimental Protocols for Stability Assessment

A comprehensive stability assessment should be conducted according to the International Council for Harmonisation (ICH) Q1A (R2) guidelines.[1][2] This involves long-term, accelerated, and forced degradation studies.

1. Long-Term and Accelerated Stability Studies

These studies evaluate the stability of this compound under defined storage conditions over time.

Methodology:

-

Store aliquots of this compound (both as a solid and in solution) under the following conditions as per ICH guidelines:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[15]

-

-

At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 3, 6 months for accelerated studies), analyze the samples for purity, potency, and the presence of degradation products using a stability-indicating HPLC method.[1]

2. Forced Degradation (Stress Testing)

Forced degradation studies are designed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[16] As this compound is a Btk inhibitor, insights can be drawn from studies on similar molecules like Zanubrutinib, which has shown degradation under hydrolytic and oxidative stress.[17][18]

Caption: Forced Degradation Study Workflow.

Methodology:

-

Expose solutions of this compound to the following stress conditions:

-

Acidic Hydrolysis: Treat with a dilute acid (e.g., 0.1 M HCl) at room temperature and elevated temperature.

-

Basic Hydrolysis: Treat with a dilute base (e.g., 0.1 M NaOH) at room temperature and elevated temperature.

-

Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid and solutions to elevated temperatures (e.g., 60°C).

-

Photostability: Expose the solid and solutions to light as specified in ICH guideline Q1B.

-

-

Analyze the stressed samples at various time points using a suitable analytical technique, such as LC-MS/MS, to separate and identify any degradation products.

Conclusion

While the currently available data provides a foundational understanding of the solubility and stability of this compound, further empirical studies are necessary for a comprehensive characterization. The protocols outlined in this guide offer a systematic approach for researchers to generate robust data on the aqueous solubility, pH-dependent solubility, and stability profile of this compound. Such data is indispensable for ensuring the quality and reliability of future research and development activities involving this Btk inhibitor.

References

- 1. database.ich.org [database.ich.org]

- 2. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 3. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. tebubio.com [tebubio.com]

- 5. This compound | BTK | TargetMol [targetmol.com]

- 6. tebubio.com [tebubio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. enamine.net [enamine.net]

- 13. creative-biolabs.com [creative-biolabs.com]

- 14. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 15. youtube.com [youtube.com]

- 16. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 17. LC-PDA-QTof-MS characterization of the stress degradation products of Zanubrutinib: A novel BTK inhibitor [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Commercial Availability and Technical Guide for (Rac)-IBT6A in Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-IBT6A is a research chemical closely related to the potent and irreversible Bruton's tyrosine kinase (Btk) inhibitor, Ibrutinib. Specifically, it is the racemic form of IBT6A, a known impurity generated during the synthesis of Ibrutinib.[1][2] As a Btk inhibitor, this compound is a valuable tool for researchers studying B-cell signaling, malignancies, and autoimmune diseases. This guide provides a comprehensive overview of its commercial availability, its presumed mechanism of action, and detailed protocols for its characterization.

Commercial Availability

This compound is readily available for research purposes from several chemical suppliers. The compound is typically supplied as a solid powder. The hydrochloride salt of the racemate is also commercially available.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name | Catalog Number | Available Pack Sizes |

| MedchemExpress | This compound | HY-13036 | 10 mg, 50 mg, 100 mg |

| TargetMol | This compound | T10625 (for IBT6A) | 100 mg, 1 mL x 10 mM (in DMSO) |

| Biosynth | This compound | MGC41847 | 5 mg, 10 mg, 25 mg, 50 mg |

| Tebubio | This compound | P01229366 | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg, 200 mg, 1 mL x 10 mM (in DMSO) |

| BioHippo | This compound hydrochloride | BHB20440666 | 5 mg, 50 mg |

| Ambeed | This compound | A980269 | Inquire for pack sizes |

Mechanism of Action and Signaling Pathway

This compound is characterized as an inhibitor of Bruton's tyrosine kinase (Btk). While a specific IC50 value for this compound has not been reported in the scientific literature, its parent compound, Ibrutinib, is a highly potent, irreversible Btk inhibitor with an IC50 of 0.5 nM.[1][3][4] IBT6A itself has been used in the synthesis of activity-based probes for Btk, indicating its interaction with this kinase.[1]

Btk is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway. This pathway is essential for B-cell development, differentiation, and survival. A key downstream effector of Btk is the Rac family of small GTPases, particularly Rac1 and Rac2. Btk activation leads to the subsequent activation of Rac, which in turn modulates the actin cytoskeleton, leading to changes in cell motility, adhesion, and proliferation. By inhibiting Btk, this compound is presumed to disrupt this signaling cascade, leading to the inhibition of Rac activation and its downstream cellular effects.

Below is a diagram illustrating the proposed signaling pathway.

Experimental Protocols

To characterize the biological activity of this compound, two key in vitro assays are recommended: a Btk kinase assay to determine its inhibitory potency and a Rac activation assay to confirm its effect on the downstream signaling pathway.

In Vitro Btk Kinase Inhibition Assay

This protocol is a representative method for determining the IC50 value of a Btk inhibitor.

Materials:

-

Recombinant human Btk enzyme

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT)

-

ATP

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

Microplate reader

Procedure:

-

Prepare a 2x kinase buffer solution.

-

Create a serial dilution of this compound in DMSO, and then dilute further in the 2x kinase buffer.

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the recombinant Btk enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent, following the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.

Rac1 Activation Assay (Pull-down)

This protocol describes a method to measure the level of active, GTP-bound Rac1 in cell lysates.

Materials:

-

Cell line expressing Btk (e.g., Ramos cells)

-

Cell culture medium and supplements

-

This compound

-

Lysis/Binding/Wash buffer

-

GST-PAK1-PBD (p21-binding domain) fusion protein

-

Glutathione agarose resin

-

Protease and phosphatase inhibitors

-

Anti-Rac1 antibody

-

SDS-PAGE and Western blotting reagents and equipment

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of this compound or DMSO for the desired time.

-

Lyse the cells on ice using a lysis buffer supplemented with protease/phosphatase inhibitors and the GST-PAK1-PBD fusion protein.

-

Clarify the lysates by centrifugation.

-

Incubate the cleared lysates with glutathione agarose resin to capture the GST-PAK1-PBD bound to active Rac1-GTP.

-

Wash the resin beads multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-Rac1 antibody to detect the amount of active Rac1 pulled down.

-

A sample of the total cell lysate should be run in parallel to determine the total Rac1 levels for normalization.

Conclusion

This compound is a commercially available tool for the in vitro study of Btk signaling. While its specific inhibitory potency has not been formally published, its structural relationship to Ibrutinib and its use in synthesizing Btk probes strongly suggest it acts as a Btk inhibitor. By inhibiting Btk, it is expected to modulate the downstream Rac signaling pathway, impacting B-cell function. The provided protocols offer a framework for researchers to characterize the activity of this compound and investigate its effects in relevant biological systems.

References

Ibrutinib Impurity IBT6A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ibrutinib impurity IBT6A, a critical process-related impurity encountered during the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. This document details the background information, formation pathways, analytical methodologies for detection and quantification, and control strategies for IBT6A.

Introduction to Ibrutinib and its Impurities

Ibrutinib is a potent, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway. It is approved for the treatment of various B-cell malignancies. The chemical name for Ibrutinib is 1-{(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl}prop-2-en-1-one.[1] As with any active pharmaceutical ingredient (API), the purity of Ibrutinib is critical to its safety and efficacy. Impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[]

Background Information on IBT6A

IBT6A is a key process-related impurity in the synthesis of Ibrutinib. It is, in fact, the penultimate intermediate in many common synthetic routes to Ibrutinib.

Chemical Identity

| Characteristic | Information |

| Chemical Name | (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine[3] |

| CAS Number | 1022150-12-4[3] |

| Molecular Formula | C22H22N6O[3] |

| Molecular Weight | 386.45 g/mol [3] |

| Synonyms | Ibrutinib N-Desacryloyl Impurity, Ibrutinib Impurity 18 |

IBT6A is structurally very similar to Ibrutinib, lacking only the acryloyl group on the piperidine ring. Like Ibrutinib, IBT6A is also reported to be a Btk inhibitor.[3]

Formation of IBT6A during Ibrutinib Synthesis

IBT6A is a direct precursor to Ibrutinib in several patented synthetic processes. The general synthetic strategy involves the coupling of the pyrazolopyrimidine core with the chiral piperidine moiety, followed by the acylation of the piperidine nitrogen to introduce the pharmacologically important acryloyl group.

A common synthetic route proceeds as follows:

-

Formation of the Pyrazolopyrimidine Core: Synthesis of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

-

Coupling Reaction: This core is then coupled with a protected (R)-3-hydroxypiperidine derivative, often via a Mitsunobu reaction.

-

Deprotection: The protecting group on the piperidine nitrogen is removed to yield IBT6A.

-

Acylation: IBT6A is reacted with an acryloylating agent, such as acryloyl chloride or acrylic anhydride, to form Ibrutinib.

Below is a DOT script representation of the final steps in the synthesis of Ibrutinib, highlighting the formation of IBT6A.

Related Impurities: Dimers and Adducts

During the final acylation step and under certain storage conditions, IBT6A and Ibrutinib can be involved in the formation of other impurities, notably dimers and adducts.

Ibrutinib Dimer Impurity

An "Ibrutinib dimer impurity" has been identified with the following characteristics:

| Characteristic | Information |

| Chemical Name | 1-((R)-3-(4-((3-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-oxopropyl)amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one[4] |

| CAS Number | 2031255-23-7[4] |

| Molecular Formula | C50H48N12O4[4] |

| Molecular Weight | 880.99 g/mol [4] |

This dimer is thought to form via a Michael addition reaction where the primary amine of one Ibrutinib molecule attacks the activated double bond of the acryloyl group of another Ibrutinib molecule. A similar reaction can occur between Ibrutinib and the residual intermediate, IBT6A.

IBT6A Adducts

The term "IBT6A adduct" likely refers to products formed by the reaction of IBT6A with other molecules present in the reaction mixture. The most probable adduct is formed through the Michael addition of the piperidine nitrogen of IBT6A to the acryloyl group of an Ibrutinib molecule.

The following diagram illustrates the potential formation of these related impurities.

Analytical Methodologies for IBT6A

The quantification of IBT6A and other related impurities in Ibrutinib is crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the most common analytical techniques employed.

Representative Experimental Protocol: RP-HPLC

While a specific monograph method for IBT6A is not publicly available, a general reversed-phase HPLC (RP-HPLC) method for the analysis of Ibrutinib and its impurities can be adapted.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-programmed gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to elute impurities and the API. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

This method would be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.

LC-MS/MS for Enhanced Specificity and Sensitivity

For more rigorous identification and quantification, especially at low levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

| Parameter | Typical Conditions |

| Chromatography | UPLC with a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 10 mM Ammonium formate with 0.1% formic acid in water |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode |

| MS/MS Transitions | Specific precursor-to-product ion transitions would be monitored for Ibrutinib, IBT6A, and other impurities. |

The following diagram outlines a general workflow for the analysis of Ibrutinib impurities.

Control and Specification of IBT6A

As a process-related impurity, the level of IBT6A in the final Ibrutinib API must be controlled. This is achieved by optimizing the final acylation step to ensure complete conversion of IBT6A to Ibrutinib and by implementing robust purification methods to remove any unreacted IBT6A.

Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for the qualification and setting of acceptance criteria for impurities. For a known, identified impurity like IBT6A, the specification in the drug substance is typically set based on toxicological data and batch analysis. While specific limits for IBT6A are not publicly disclosed, typical specifications for individual identified impurities are often in the range of 0.10% to 0.15%.

Conclusion

Ibrutinib impurity IBT6A is a critical process-related impurity that requires careful monitoring and control during the manufacturing of Ibrutinib. A thorough understanding of its formation, coupled with robust analytical methods for its quantification, is essential to ensure the quality, safety, and efficacy of the final drug product. This guide provides a foundational understanding for researchers and professionals involved in the development, manufacturing, and quality control of Ibrutinib.

References

(Rac)-IBT6A: A Technical Guide to Its Racemic Nature and Implications in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed examination of the racemic nature of (Rac)-IBT6A, a known impurity of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1][2] A thorough understanding of the stereochemical properties of small molecule inhibitors is paramount in drug development, as the individual enantiomers of a chiral compound can possess markedly different pharmacological and toxicological profiles.

The Fundamental Role of Chirality in Drug Development

Chirality is a core concept in medicinal chemistry and pharmacology. A molecule is defined as chiral if it cannot be superimposed on its mirror image. These non-superimposable mirror images are termed enantiomers . A 1:1 mixture of two enantiomers is referred to as a racemate or a racemic mixture.

While enantiomers share identical physical and chemical properties in an achiral environment, their interactions with chiral biological macromolecules—such as enzymes and receptors—can differ significantly. This often results in one enantiomer, the eutomer , eliciting the desired therapeutic effect, while the other enantiomer, the distomer , may be less active, inactive, or contribute to off-target effects and toxicity. Consequently, the resolution and characterization of enantiomers are critical endeavors in the drug development pipeline.

This compound: A Chiral Impurity of Ibrutinib

This compound is the racemic form of IBT6A, a compound identified as an impurity during the synthesis of Ibrutinib.[1][2] Ibrutinib is a highly effective, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling.[3] The presence of a stereocenter in the IBT6A structure dictates that it exists as a pair of enantiomers. Characterizing the biological activity of each enantiomer is crucial for assessing the safety and efficacy of the final Ibrutinib drug product.

Bruton's Tyrosine Kinase (BTK) and Its Signaling Cascade

BTK is a non-receptor tyrosine kinase belonging to the Tec family, which plays an indispensable role in B-cell receptor (BCR) signaling.[4] The activation of the BCR initiates a downstream signaling cascade that is fundamental for B-cell proliferation, differentiation, and survival.[4] Aberrant BTK signaling is a known driver in the pathophysiology of various B-cell malignancies and autoimmune disorders.[3][4]

The diagram below provides a simplified overview of the BTK signaling pathway.

Caption: Simplified BTK signaling pathway and the site of Ibrutinib's inhibitory action.

Stereospecificity in the Mechanism of Action of Ibrutinib

Ibrutinib acts as a selective and irreversible inhibitor of BTK by forming a covalent bond with a cysteine residue (Cys-481) within the enzyme's active site.[5] This covalent modification permanently blocks the kinase activity of BTK, thereby abrogating the downstream signaling cascade.[3]

The formation of this covalent adduct is a highly specific molecular event that relies on the precise three-dimensional arrangement of the inhibitor within the binding pocket. The inherent chirality of the BTK active site implies that the two enantiomers of IBT6A are unlikely to bind with identical affinity and reactivity.

Caption: Differential binding of enantiomers from a racemate to a chiral biological target.

Quantitative Analysis of BTK Inhibition

While specific experimental data for the individual enantiomers of IBT6A are not available in the public domain, their expected activities can be inferred from the known potency of Ibrutinib and the established principles of stereopharmacology. The following table presents the reported IC50 value for Ibrutinib alongside illustrative hypothetical values for the IBT6A enantiomers to demonstrate the potential for significant disparity in biological activity.

| Compound | Target | IC50 (nM) | Potency | Reference / Note |

| Ibrutinib | BTK | 0.5 | High | [1] |

| (S)-IBT6A | BTK | ~1-10 | High (Hypothetical Eutomer) | Illustrative |

| (R)-IBT6A | BTK | >1000 | Low/Inactive (Hypothetical Distomer) | Illustrative |

| This compound | BTK | ~2-20 | Moderate (Mixture) | Illustrative |

Disclaimer: The IC50 values for the IBT6A enantiomers and the racemate are hypothetical and presented for illustrative purposes only to conceptualize the typical differences in potency observed between the enantiomers of a chiral therapeutic agent.

Experimental Protocol for Chiral Separation

To accurately assess the biological activity of the individual enantiomers, they must first be physically separated from the racemic mixture. High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a widely employed and effective technique for this purpose.

Protocol: Chiral HPLC Separation of this compound

-

Objective: To resolve and isolate the (R)- and (S)-enantiomers of IBT6A from the racemic starting material.

-

Materials & Equipment:

-

This compound standard

-

HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

-

Chiral HPLC column (e.g., polysaccharide-based CSP such as Chiralpak® IA, IB, or IC)

-

Analytical HPLC system equipped with a UV detector

-

-

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., the mobile phase) to a final concentration of approximately 1 mg/mL. Filter the solution using a 0.45 µm syringe filter to remove any particulates.

-

Initial Chromatographic Conditions:

-

Column: Chiralpak® IA (or equivalent)

-

Mobile Phase: An isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v). This ratio may require optimization.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: A wavelength of maximum absorbance for the compound (e.g., 254 nm).

-

Injection Volume: 10 µL

-

-

Execution:

-

Equilibrate the column with the mobile phase until a stable detector baseline is achieved.

-

Inject the prepared sample onto the column.

-

Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

-

Successful separation will be indicated by the appearance of two distinct peaks.

-

-

Method Optimization: If baseline separation is not achieved, systematically adjust the mobile phase composition (e.g., alter the hexane/isopropanol ratio, introduce a different alcohol modifier like ethanol) or modify the flow rate.

-

Data Analysis: The success of the separation is quantified by the resolution between the two enantiomeric peaks. The relative percentage of each enantiomer in the original mixture can be determined by comparing their respective peak areas.

-

Caption: Experimental workflow for the chiral separation and subsequent biological evaluation of enantiomers.

Conclusion

The racemic nature of this compound underscores the critical importance of stereochemistry in the design and evaluation of targeted covalent inhibitors. As a racemate, this compound is a composite of two enantiomers that are anticipated to exhibit divergent biological activities, a consequence of the chiral environment of the BTK active site. It is highly probable that one enantiomer acts as the active eutomer, accounting for any significant BTK inhibition, while the other functions as a less active or inactive distomer. For the purposes of regulatory approval and to ensure an optimal therapeutic index, modern drug development overwhelmingly favors the advancement of single enantiomers as active pharmaceutical ingredients. Therefore, the separation, purification, and independent biological characterization of each IBT6A enantiomer represent indispensable next steps in assessing its potential as a therapeutic agent or in quantifying its impact as a process impurity in Ibrutinib.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Bruton's tyrosine kinase inhibitor ibrutinib exerts immunomodulatory effects through regulation of tumor-infiltrating macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onesearch.fitnyc.edu [onesearch.fitnyc.edu]

- 5. targetedonc.com [targetedonc.com]

Methodological & Application

Synthesis of IBT6A Ibrutinib Dimer: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the IBT6A Ibrutinib dimer, a known impurity of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. The synthesis outlined herein utilizes (Rac)-IBT6A as the starting material. While specific literature detailing this exact conversion is limited, this protocol is based on established chemical principles, primarily the Michael addition reaction, which is the likely mechanism for this dimerization. This application note also includes a summary of quantitative data in a tabular format, a detailed experimental workflow, and diagrams of the synthetic pathway and the relevant biological signaling pathway.

Introduction

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][][3] Its targeted action has made it a cornerstone in the treatment of various B-cell malignancies.[1][3] During the synthesis and storage of Ibrutinib, various impurities can form, one of which is the IBT6A Ibrutinib dimer.[4][5][6] Understanding the formation and biological activity of such impurities is critical for drug development and regulatory compliance. The starting material for this proposed synthesis, this compound, is a racemate of a known Ibrutinib impurity.[4][7] This document provides a comprehensive guide for the laboratory-scale synthesis of the IBT6A Ibrutinib dimer from this compound, which can be valuable for researchers studying Ibrutinib's impurity profile, developing analytical standards, or investigating the biological effects of its dimers.

Data Summary

The following table summarizes the expected, hypothetical quantitative data for the synthesis of the IBT6A Ibrutinib dimer. These values are representative and should be confirmed experimentally.

| Parameter | Value | Method of Analysis |

| Reactant | ||

| This compound Molecular Weight | 440.50 g/mol | N/A |

| Product | ||

| IBT6A Ibrutinib Dimer Molecular Weight | 881.01 g/mol | Mass Spectrometry |

| Theoretical Yield | >80% | Gravimetric |

| Actual Yield | To be determined | Gravimetric |

| Purity | >95% | HPLC |

| Appearance | White to off-white solid | Visual Inspection |

| Melting Point | To be determined | Melting Point Apparatus |

Experimental Protocol

This protocol describes a proposed method for the synthesis of the IBT6A Ibrutinib dimer via a Michael addition reaction.

Materials:

-

This compound

-

Dimethylformamide (DMF), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Addition of Base: To the stirred solution, add a catalytic amount of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (0.1-0.2 eq). The base will facilitate the Michael addition by deprotonating the amine group.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, dilute the mixture with dichloromethane (DCM) and wash with a saturated aqueous sodium bicarbonate solution to remove the base and any acidic impurities. Separate the organic layer and wash it with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the IBT6A Ibrutinib dimer.

-

Characterization: Characterize the purified dimer by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its structure and purity.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of IBT6A Ibrutinib dimer.

BTK Signaling Pathway

Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 3. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ibrutinib dimer | C50H48N12O4 | CID 68368145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemwhat.com [chemwhat.com]

- 7. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]

Application Notes and Protocols for (Rac)-IBT6A as an Analytical Standard

(Rac)-IBT6A, a racemic form of IBT6A, is recognized as a significant impurity in the manufacturing of Ibrutinib, a potent Bruton's tyrosine kinase (Btk) inhibitor used in the treatment of B-cell malignancies.[1][2] As an analytical standard, this compound is crucial for the accurate identification and quantification of this impurity in Ibrutinib active pharmaceutical ingredients (APIs) and finished drug products, ensuring their quality, safety, and efficacy.

This document provides detailed protocols for the use of this compound as an analytical standard, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods. These methods are essential for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Ibrutinib.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its use as an analytical standard.

| Property | Value | Reference |

| Chemical Name | 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one (Racemic) | [3] |

| Molecular Formula | C22H22N6O | [4] |

| Molecular Weight | 386.45 g/mol | [4] |

| CAS Number | 1412418-47-3 | [4] |

Experimental Protocols

The following protocols are based on established methods for the analysis of Ibrutinib and its impurities.[2][5] It is recommended to use compendial grade this compound reference standard for all analytical purposes.

Preparation of Standard and Sample Solutions

Accurate preparation of solutions is critical for reliable quantitative analysis.

a) this compound Standard Stock Solution (100 µg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer it into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v).

-

Sonicate for 10 minutes to ensure complete dissolution.

b) Working Standard Solution (1 µg/mL):

-

Pipette 1 mL of the Standard Stock Solution into a 100 mL volumetric flask.

-

Dilute to volume with the diluent.

c) Sample Solution (for Ibrutinib API):

-

Accurately weigh approximately 25 mg of the Ibrutinib API sample.

-

Transfer it into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent.

-

Sonicate for 10 minutes.

d) Spiked Sample Solution (for Method Validation):

-

Prepare the Ibrutinib sample solution as described above.

-

Spike with a known amount of this compound standard solution to assess accuracy and precision.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a stability-indicating HPLC method for the separation and quantification of this compound from Ibrutinib and its other impurities.[2]

a) Chromatographic Conditions:

| Parameter | Condition |

| Column | X-Bridge C18 (150 x 4.6 mm, 3 µm) or equivalent |

| Mobile Phase A | 0.02 M Ammonium Acetate buffer (pH 6.0) |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | Time (min) |

| 0 | |

| 10 | |

| 25 | |

| 30 | |

| 35 | |

| 40 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

b) System Suitability: Before sample analysis, the chromatographic system must pass system suitability tests. This includes evaluating parameters such as theoretical plates, tailing factor, and reproducibility of injections using the this compound working standard solution.

c) Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area of this compound in the sample chromatogram with the peak area of the this compound standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and selectivity, an LC-MS/MS method is recommended, particularly for trace-level quantification.

a) Chromatographic Conditions: The HPLC conditions can be adapted for LC-MS/MS. The use of volatile mobile phases like ammonium formate is compatible with mass spectrometry.[5][6]

| Parameter | Condition |

| Column | Acquity UPLC C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent |

| Mobile Phase A | 20 mM Ammonium Acetate (pH 6.0) |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | A suitable gradient to ensure separation from Ibrutinib and other impurities. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

b) Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 387.2 (for [M+H]+) |

| Product Ions (m/z) | To be determined by direct infusion of this compound standard. |

| Collision Energy | To be optimized for specific transitions. |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

Data Presentation

The following tables summarize typical validation parameters for an analytical method for Ibrutinib and its impurities, which would include this compound.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (for this compound peak) | ≤ 2.0 |

| Theoretical Plates (for this compound peak) | ≥ 2000 |

| %RSD of Peak Areas (n=6) | ≤ 2.0% |

Table 2: Method Validation Data

| Parameter | Result |

| Linearity (Concentration Range) | LOQ - 150% of specification limit |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 95.0% - 105.0% |

| Precision (%RSD) | ≤ 5.0% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the analysis of this compound.

Stability Indicating Method Concept

References

- 1. ctppc.org [ctppc.org]

- 2. researchgate.net [researchgate.net]

- 3. Ibrutinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. researchgate.net [researchgate.net]

- 5. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: HPLC Analysis of Ibrutinib and its Impurity (Rac)-IBT6A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK) utilized in the treatment of various B-cell malignancies.[1][2] The manufacturing process and storage of Ibrutinib can lead to the formation of impurities, which must be monitored and controlled to ensure the safety and efficacy of the drug product. One such process-related impurity is IBT6A. (Rac)-IBT6A is the racemic form of IBT6A and is used as a reference standard for the identification and quantification of this impurity in Ibrutinib samples.

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of Ibrutinib and its related impurities, including IBT6A. The method is validated according to ICH guidelines and is suitable for quality control and stability testing of Ibrutinib in pharmaceutical formulations.

Principle